(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal is an organic compound with a unique structure characterized by the presence of a chloro group and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and oxidation processes, utilizing advanced chemical reactors and purification systems to achieve the desired quality and quantity. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloro group can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
(2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal involves its interaction with specific molecular targets and pathways. The chloro group and hydroxyl groups play crucial roles in its reactivity and binding affinity to various biomolecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile
Uniqueness
What sets (2R,3R,4S,5R)-4-Chloro-2,3,5,6-tetrahydroxyhexanal apart from similar compounds is its unique combination of a chloro group and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61489-30-3 |
---|---|
Molecular Formula |
C6H11ClO5 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-4-chloro-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5+,6-/m1/s1 |
InChI Key |
KWXIWFADURXYFY-DPYQTVNSSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)Cl)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.